3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
説明
This compound features a benzamide core substituted with three methoxy groups at the 3-, 4-, and 5-positions. The amide nitrogen is linked to a 1,3-thiazole ring, which is further substituted at the 4-position with a 5,6,7,8-tetrahydronaphthalen-2-yl group.
特性
IUPAC Name |
3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-27-19-11-17(12-20(28-2)21(19)29-3)22(26)25-23-24-18(13-30-23)16-9-8-14-6-4-5-7-15(14)10-16/h8-13H,4-7H2,1-3H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKHTJMKRCRAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with a similar trimethoxyphenyl (tmp) group have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.
Mode of Action
Tmp-bearing compounds have shown notable anti-cancer effects by effectively inhibiting the aforementioned targets. The compound might interact with these targets, leading to changes in their function and subsequent cellular effects.
Biochemical Pathways
The inhibition of the aforementioned targets by tmp-bearing compounds can affect various cellular processes, including cell division, protein folding, redox homeostasis, histone methylation, signal transduction, drug efflux, and cell proliferation.
Pharmacokinetics
It has a Tmax of (2.33±0.52)h, Cmax of (1.07±0.36)mg/L, AUC of (9.38±1.74)(mg·h)L, and a half-life of (12.52±3.69)h. It is mainly distributed in the small intestine, followed by the liver, kidney, lungs, and spleen. The bioavailability of the original drug solution is 99.6%±7.3%.
Result of Action
Tmp-bearing compounds have shown significant efficacy against various diseases, including cancer, bacterial and fungal infections, viral diseases, parasitic diseases, inflammation, alzheimer’s disease, depression, and migraines.
Action Environment
For example, the compound Troxipide is a light yellow-green clear liquid with a density of 1.18g/cm3 and a melting point of 179-182ºC, suggesting that it might be sensitive to changes in temperature and pressure.
生物活性
The compound 3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzamide backbone with methoxy and thiazole substituents. Its chemical formula is noted as with a molecular weight of approximately 356.47 g/mol. The presence of methoxy groups contributes to its lipophilicity, which may enhance its bioavailability.
Structural Representation
| Component | Description |
|---|---|
| Benzamide Backbone | Core structure providing stability |
| Methoxy Groups | Enhance solubility and bioactivity |
| Thiazole Ring | Implicated in various biological activities |
| Tetrahydronaphthalene | Potentially enhances interaction with biological targets |
Antitumor Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases . The specific compound may similarly affect these pathways due to its structural components.
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays using various cancer cell lines (e.g., A-431, Jurkat) demonstrated that thiazole-based compounds often exhibit IC50 values in the low micromolar range. For example, related thiazole compounds have shown IC50 values around 1.61 µg/mL against A-431 cells .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of thiazole derivatives. Research indicates that certain thiazole compounds can effectively eliminate seizure phases in animal models, suggesting a mechanism involving GABAergic modulation or sodium channel blockade .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Protein Kinases : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : By modulating apoptotic pathways, it could promote cell death in tumor cells.
- Interference with Cell Cycle Regulation : The compound might affect cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The presence of methoxy groups at the 3, 4, and 5 positions on the phenyl ring has been associated with enhanced biological activity. Furthermore, the specific arrangement of the thiazole and tetrahydronaphthalene moieties appears to be critical for maximizing efficacy against cancer cells .
Comparative Studies
Comparative studies with other thiazole derivatives indicate that modifications at specific positions can lead to varying degrees of activity. For instance:
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Thiazole derivative A | 1.61 | Antitumor |
| Thiazole derivative B | 1.98 | Anticonvulsant |
| 3,4,5-trimethoxy derivative | TBD | Under investigation |
類似化合物との比較
Heterocyclic Core Modifications
1,3,4-Oxadiazole Derivatives
Compounds such as N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) and N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-chlorobenzamide (15) share the tetrahydronaphthalenyl motif but replace the thiazole with a 1,3,4-oxadiazole ring. Key differences include:
- Synthetic Yields : Oxadiazole derivatives exhibit variable yields (e.g., 15% for compound 6 vs. 57% for compound 15), suggesting substituent electronic effects influence reaction efficiency .
1,2,4-Triazole Derivatives
Compounds like 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (5) retain the trimethoxyphenyl group but utilize a triazole core. The sulfur atom in the triazole may participate in hydrogen bonding, unlike the thiazole’s nitrogen, which could modulate solubility or target engagement .
Substituent Variations on the Benzamide Moiety
Halogenated and Alkyl Substituents
- N-(4-Methylthiazol-2-yl)-3,4,5-trimethoxybenzamide () replaces the tetrahydronaphthalenyl group with a methyl group, reducing steric bulk and lipophilicity. This simplification may enhance solubility but limit hydrophobic interactions .
- N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethylbenzamide (16) incorporates an ethyl group, increasing hydrophobicity compared to the trimethoxy analog. Such modifications are critical for tuning pharmacokinetic properties .
Electron-Withdrawing Groups
- N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide (14) and N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (7) feature halogen substituents. Fluorine’s electronegativity may enhance metabolic stability, while bromine’s bulk could sterically hinder target binding .
Q & A
Basic: How can synthesis of this compound be optimized for higher yield and purity?
Answer:
The synthesis typically involves nucleophilic substitution (amide bond formation) and condensation reactions. Key optimization strategies include:
- Reaction Conditions: Maintain reflux temperatures (80–110°C) with polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
- Catalysts: Use coupling agents like EDCI/HOBt to facilitate amide bond formation between the trimethoxybenzoyl chloride and thiazole-amine intermediates .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol to remove unreacted starting materials and byproducts .
- Monitoring: Track reaction progress via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (>95% by C18 reverse-phase) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation: Use -NMR and -NMR to verify methoxy groups (δ 3.8–4.0 ppm for OCH), thiazole protons (δ 7.2–7.5 ppm), and tetrahydronaphthalene signals (δ 1.5–2.8 ppm) .
- Purity: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures >95% purity .
- Physical Properties: Determine melting point (expected 180–185°C) and solubility (lipophilic; soluble in DMSO, sparingly in water) .
Basic: What preliminary assays are recommended to assess biological activity?
Answer:
- In Vitro Binding: Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays (IC determination) .
- Cytotoxicity: Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48–72 hr exposure, EC calculation) .
- Enzyme Inhibition: Evaluate inhibition of cyclooxygenase (COX-2) or phosphodiesterases (PDE4) using colorimetric substrates .
Advanced: How can structure-activity relationship (SAR) studies resolve conflicting potency data across assays?
Answer:
Conflicts often arise from off-target effects or assay-specific conditions. Methodological steps include:
- Analog Synthesis: Modify substituents systematically (e.g., replace methoxy with ethoxy, alter thiazole/tetrahydronaphthalene groups) .
- Target Profiling: Use kinase/GPCR panels (e.g., Eurofins Cerep) to identify secondary targets contributing to discrepancies .
- Data Normalization: Compare IC values under standardized conditions (pH 7.4, 10% FBS) to minimize assay variability .
Example SAR Table:
| Modification | COX-2 IC (µM) | VEGFR2 IC (µM) |
|---|---|---|
| Parent compound | 0.85 | 1.2 |
| 3-Methoxy → Ethoxy | 1.3 | 0.9 |
| Thiazole → Oxazole | >10 | >10 |
Advanced: How to resolve contradictions in proposed mechanisms of action?
Answer:
Conflicting mechanisms (e.g., kinase vs. PDE inhibition) require:
- Competitive Binding Assays: Use -labeled ATP (for kinases) or cAMP (for PDEs) to confirm direct target engagement .
- Knockout Models: CRISPR/Cas9-mediated deletion of suspected targets (e.g., EGFR) in cell lines to observe rescue effects .
- Molecular Dynamics: Simulate docking poses (AutoDock Vina) to prioritize plausible binding conformations .
Advanced: What strategies mitigate stability issues during long-term storage?
Answer:
- Lyophilization: Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the amide bond .
- Buffered Solutions: For in vitro studies, prepare fresh solutions in PBS (pH 7.4) with 0.01% BSA to reduce aggregation .
- Degradation Analysis: Use LC-MS to identify degradation products (e.g., demethylation of methoxy groups under acidic conditions) .
Advanced: How can computational methods predict off-target interactions?
Answer:
- Pharmacophore Modeling: Align with known inhibitors (e.g., staurosporine for kinases) using Schrödinger Phase .
- Machine Learning: Train models on ChEMBL bioactivity data to rank potential off-targets (e.g., cytochrome P450 isoforms) .
- Docking Validation: Cross-check with cryo-EM structures (PDB entries) to refine binding site predictions .
Advanced: What experimental designs validate synergism with existing therapeutics?
Answer:
- Combination Index (CI): Use Chou-Talalay method (CalcuSyn software) to quantify synergism (CI <1) with taxanes or platinum agents .
- Transcriptomics: Perform RNA-seq on treated cells to identify synergistic pathway modulation (e.g., apoptosis + cell cycle arrest) .
- In Vivo Models: Test in PDX mice with dual therapy (e.g., compound + paclitaxel) and monitor tumor regression via bioluminescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
